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Compound of Interest

Compound Name: p-Chlorophenyl allyl ether

Cat. No.: B077729 Get Quote

CAS Number: 13997-70-1

This guide provides an in-depth technical overview of p-Chlorophenyl allyl ether, catering to

researchers, scientists, and professionals in drug development. It covers the compound's

synthesis, chemical properties, spectral data, and potential applications, with a focus on

experimental details and data presentation.

Chemical and Physical Properties
p-Chlorophenyl allyl ether is a halogenated aromatic ether. Below is a summary of its key

chemical and physical properties.
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Property Value Reference

Molecular Formula C₉H₉ClO [1]

Molecular Weight 168.62 g/mol [1]

IUPAC Name
1-chloro-4-(prop-2-en-1-

yloxy)benzene
[1]

CAS Number 13997-70-1 [1]

Computed XLogP3 3.1

Computed Hydrogen Bond

Donor Count
0

Computed Hydrogen Bond

Acceptor Count
1

Computed Rotatable Bond

Count
3

Synthesis of p-Chlorophenyl Allyl Ether
The primary synthetic route to p-Chlorophenyl allyl ether is the Williamson ether synthesis.

This method involves the reaction of a phenoxide with an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a general procedure for the synthesis of p-Chlorophenyl allyl ether
based on the Williamson ether synthesis.

Materials:

p-Chlorophenol

Allyl bromide

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

Acetone or Dimethylformamide (DMF)
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Diethyl ether

Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-

chlorophenol (1.0 equivalent) in acetone or DMF.

Add a base, such as powdered potassium carbonate (1.5 equivalents) or sodium hydroxide

(1.2 equivalents), to the solution.

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the p-

chlorophenoxide salt.

To this mixture, add allyl bromide (1.2 equivalents) dropwise.

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress

by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and filter to remove the

inorganic salts.

Concentrate the filtrate under reduced pressure to remove the solvent.

Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous

sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude p-Chlorophenyl allyl ether.

The crude product can be further purified by vacuum distillation or column chromatography

on silica gel.
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Diagram of the Williamson Ether Synthesis Workflow:
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Addition of Allyl Bromide
Aqueous Workup Purification p-Chlorophenyl Allyl Ether

Click to download full resolution via product page

Williamson Ether Synthesis Workflow

Chemical Reactions
Claisen Rearrangement
Aryl allyl ethers, such as p-Chlorophenyl allyl ether, can undergo a thermal or Lewis acid-

catalyzed[2][2]-sigmatropic rearrangement known as the Claisen rearrangement. This reaction

typically results in the formation of an ortho-allyl phenol.

Diagram of the Claisen Rearrangement:
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p-Chlorophenyl Allyl Ether [3,3]-Sigmatropic Rearrangement
(Transition State)

Heat or
Lewis Acid 2-Allyl-4-chlorophenol

Click to download full resolution via product page

Claisen Rearrangement Pathway

Spectral Data
The structural characterization of p-Chlorophenyl allyl ether is supported by various

spectroscopic techniques.
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Spectroscopic Data Key Features

¹H NMR

Signals corresponding to the allyl protons

(vinylic and allylic) and the aromatic protons of

the p-chlorophenyl group are expected. The

allylic protons adjacent to the ether oxygen

typically appear around 4.5 ppm. The vinylic

protons show characteristic splitting patterns

between 5.2 and 6.1 ppm. The aromatic protons

appear as two doublets in the range of 6.8-7.3

ppm due to the para-substitution pattern.

¹³C NMR

Resonances for the three distinct carbons of the

allyl group and the four unique carbons of the p-

chlorophenyl ring are observed. The carbon

attached to the ether oxygen is deshielded and

appears downfield.

Mass Spectrometry (MS)

The molecular ion peak (M+) is expected at m/z

168, with a characteristic M+2 peak at m/z 170

due to the presence of the ³⁷Cl isotope.

Fragmentation patterns may include the loss of

the allyl group or cleavage of the ether bond.

Infrared (IR) Spectroscopy

Characteristic absorption bands include C-O-C

stretching of the ether group (around 1245 cm⁻¹

and 1030 cm⁻¹), C=C stretching of the allyl

group (around 1650 cm⁻¹), and C-H stretching

of the aromatic and alkene groups (around

3000-3100 cm⁻¹).

Applications in Research and Drug Development
While specific biological activities for p-Chlorophenyl allyl ether are not extensively

documented in publicly available literature, its structural motifs, the p-chlorophenyl group and

the allyl ether, are of significant interest in medicinal chemistry.
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p-Chlorophenyl Moiety: The p-chlorophenyl group is a common substituent in many

biologically active compounds. Its inclusion can influence a molecule's lipophilicity, metabolic

stability, and binding interactions with biological targets. The "para-bias" in drug discovery

suggests a historical preference for this substitution pattern due to synthetic accessibility and

favorable physicochemical properties.

Allyl Group: The allyl group serves as a versatile synthetic handle. It can be a precursor for

various functional group transformations and is found in a number of natural products with

demonstrated biological activity, including anticancer properties.[2] The allyl moiety can also

be involved in interactions with biological targets.

Given these characteristics, p-Chlorophenyl allyl ether is a valuable intermediate for the

synthesis of more complex molecules with potential therapeutic applications. It can be used as

a starting material for creating libraries of compounds for screening in drug discovery

programs. However, there is a need for further research to explore the specific biological profile

of p-Chlorophenyl allyl ether itself.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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